2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a quinoline core, which is a fused ring system containing both benzene and pyridine rings
Preparation Methods
The synthesis of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be employed to synthesize aminothiophene derivatives . The Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide, is another method used to synthesize thiophene derivatives .
Chemical Reactions Analysis
2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions can be carried out using nucleophiles or electrophiles under appropriate conditions. The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions employed.
Scientific Research Applications
In medicinal chemistry, thiophene derivatives have been reported to possess a wide range of therapeutic properties, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . The unique structure of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile makes it a valuable candidate for further exploration in these areas.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The presence of various functional groups allows it to interact with different enzymes, receptors, and proteins, leading to its biological effects. For example, the amino group can form hydrogen bonds with target molecules, while the nitro group can participate in redox reactions. The thiophene ring can also interact with aromatic residues in proteins, contributing to its overall activity.
Comparison with Similar Compounds
Similar compounds to 2-Amino-4-(2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other thiophene derivatives and quinoline-based compounds. For instance, ethyl 2-amino-4-phenylthiophene-3-carboxylate is a thiophene derivative that has been synthesized and studied for its antibacterial activity . The unique combination of functional groups in this compound sets it apart from other similar compounds, making it a valuable compound for further research and development.
Properties
CAS No. |
476483-30-4 |
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Molecular Formula |
C24H24N4O3S2 |
Molecular Weight |
480.6 g/mol |
IUPAC Name |
2-amino-4-(2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-1-(2-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O3S2/c1-4-32-23-14(9-10-33-23)20-15(13-25)22(26)27(16-7-5-6-8-17(16)28(30)31)18-11-24(2,3)12-19(29)21(18)20/h5-10,20H,4,11-12,26H2,1-3H3 |
InChI Key |
BSBYYBNHDBYONF-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=C(C=CS1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CC=CC=C4[N+](=O)[O-])N)C#N |
Origin of Product |
United States |
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